Ethyl 2-ethyl-2-hydroxybutanoate
CAS No.: 5582-86-5
Cat. No.: VC3902472
Molecular Formula: C8H16O3
Molecular Weight: 160.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5582-86-5 |
|---|---|
| Molecular Formula | C8H16O3 |
| Molecular Weight | 160.21 g/mol |
| IUPAC Name | ethyl 2-ethyl-2-hydroxybutanoate |
| Standard InChI | InChI=1S/C8H16O3/c1-4-8(10,5-2)7(9)11-6-3/h10H,4-6H2,1-3H3 |
| Standard InChI Key | KWWWILDODXIJAO-UHFFFAOYSA-N |
| SMILES | CCC(CC)(C(=O)OCC)O |
| Canonical SMILES | CCC(CC)(C(=O)OCC)O |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 2-ethyl-2-hydroxybutanoate belongs to the class of hydroxy esters, featuring a butanoate backbone substituted with ethyl and hydroxyl groups at the second carbon. Its structure imparts steric hindrance and hydrogen-bonding capabilities, influencing its reactivity and interactions with metal ions.
Molecular and Physical Properties
| Property | Value |
|---|---|
| CAS Number | 5582-86-5 |
| Molecular Formula | C₈H₁₆O₃ |
| Molecular Weight | 160.211 g/mol |
| Density | 0.991 g/cm³ |
| Boiling Point | 186°C at 760 mmHg |
| Flash Point | 64.6°C |
| Refractive Index | 1.437 |
The compound’s low water solubility and moderate volatility align with typical ester behavior, while its hydroxyl group enhances polarity, enabling participation in hydrogen-bonding networks .
Synthesis and Production Methods
Esterification of 2-Ethyl-2-Hydroxybutanoic Acid
A common synthetic route involves the acid-catalyzed esterification of 2-ethyl-2-hydroxybutanoic acid with ethanol. In a representative procedure :
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Reaction Setup: 2-Ethyl-2-hydroxybutanoic acid is dissolved in excess ethanol.
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Catalysis: Concentrated sulfuric acid (0.5–1% v/v) is added as a catalyst.
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Reflux: The mixture is heated under reflux for 24 hours to drive the reaction to completion.
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Workup: The product is isolated via solvent removal under reduced pressure, followed by aqueous extraction and drying.
This method yields ethyl 2-ethyl-2-hydroxybutanoate with approximately 71% efficiency, comparable to protocols for structurally analogous esters .
Applications in Coordination Chemistry
Chromium(IV) Complexation Studies
Ethyl 2-ethyl-2-hydroxybutanoate’s deprotonated form, 2-ethyl-2-hydroxybutanoate(1–) (ehbaH⁻), serves as a ligand in rare chromium(IV) complexes. Key findings from X-ray absorption spectroscopy (XAS) studies include :
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Coordination Geometry: The complex [CrᴵⱽO(ehbaH)₂]⁰ adopts a five-coordinate structure with a Cr=O bond length of 1.58 Å.
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Electronic Properties: The pre-edge absorption energy (6,003 eV) and intensity confirm the +4 oxidation state of chromium, distinct from Cr(III) or Cr(V) species.
This work represents the first spectroscopic characterization of a Cr(IV)-ehbaH complex, underscoring the compound’s utility in stabilizing high-valent metal centers .
Comparative Analysis with Related Hydroxy Esters
Ethyl 2-Hydroxyisobutyrate vs. Ethyl 2-Ethyl-2-Hydroxybutanoate
| Parameter | Ethyl 2-Hydroxyisobutyrate | Ethyl 2-Ethyl-2-Hydroxybutanoate |
|---|---|---|
| Molecular Formula | C₆H₁₂O₃ | C₈H₁₆O₃ |
| Boiling Point | 172°C | 186°C |
| Branching | Methyl group | Ethyl group |
The additional ethyl group in ethyl 2-ethyl-2-hydroxybutanoate increases steric bulk, elevating its boiling point and altering its coordination behavior compared to simpler esters .
Future Research Directions
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Catalytic Applications: Explore its use in asymmetric catalysis leveraging chiral hydroxyl groups.
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Material Science: Investigate polymeric derivatives for biodegradable plastics.
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Toxicology: Conduct in vivo studies to establish safety thresholds for industrial use.
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